3-(2-Chloropyridin-3-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloropyridin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKNTJOROSPHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256822-91-9 | |
| Record name | 3-(2-chloropyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 2 Chloropyridin 3 Yl Propanoic Acid
Established Synthetic Routes and Mechanistic Considerations
The traditional synthesis of 3-(2-chloropyridin-3-yl)propanoic acid can be approached through several established pathways. These routes often involve multi-step sequences that allow for the controlled introduction of the chloro and propanoic acid functionalities onto the pyridine (B92270) ring.
Approaches via Pyridine Ring Functionalization
One common strategy for the synthesis of substituted pyridines involves the initial construction or modification of the pyridine ring, followed by the introduction of the desired side chains. In the context of this compound, this could involve starting with a pre-functionalized pyridine ring. For instance, a synthetic route could commence with a pyridine derivative already bearing a suitable group at the 3-position, which can then be elaborated into the propanoic acid moiety.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a viable method for functionalizing the pyridine ring. Reactions such as the Heck or Sonogashira coupling can be employed to introduce a three-carbon chain at the 3-position of a suitable 2-chloropyridine (B119429) precursor. For example, a Heck reaction could couple 3-bromo-2-chloropyridine (B150940) with an acrylic acid ester, followed by reduction of the resulting double bond to yield the propanoic acid side chain after hydrolysis. The mechanism of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst.
Strategies Involving Propanoic Acid Moiety Construction
Alternatively, the synthesis can focus on building the propanoic acid side chain onto a 2-chloropyridine scaffold. A classic approach in this regard is the malonic ester synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the alkylation of diethyl malonate with a suitable 2-chloro-3-(halomethyl)pyridine. The resulting dialkylated malonate can then be hydrolyzed and decarboxylated to yield the desired this compound. wikipedia.orgmasterorganicchemistry.com
The key steps in the malonic ester synthesis are:
Deprotonation of diethyl malonate with a base (e.g., sodium ethoxide) to form a nucleophilic enolate.
Nucleophilic attack of the enolate on a 2-chloro-3-(halomethyl)pyridine.
Hydrolysis of the ester groups to carboxylic acids.
Decarboxylation upon heating to lose one of the carboxyl groups as carbon dioxide.
A representation of this synthetic approach is detailed in the table below.
| Step | Reactants | Reagents | Product |
| 1 | Diethyl malonate, 2-chloro-3-(bromomethyl)pyridine | Sodium ethoxide | Diethyl 2-((2-chloropyridin-3-yl)methyl)malonate |
| 2 | Diethyl 2-((2-chloropyridin-3-yl)methyl)malonate | Aqueous acid, heat | This compound |
Convergent and Linear Synthesis Pathways
The synthesis of this compound can be designed as either a linear or a convergent process. A linear synthesis involves a sequential series of reactions where each step builds upon the previous one. For example, starting from a simple pyridine derivative and sequentially introducing the chloro and propanoic acid groups would constitute a linear approach.
Innovative and Sustainable Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on the development of innovative and sustainable methods that are more efficient, produce less waste, and utilize safer reagents and conditions.
Catalytic Systems and Reaction Optimization
The efficiency of the synthesis of this compound can be significantly enhanced through the use of advanced catalytic systems. Palladium-catalyzed cross-coupling reactions, as mentioned earlier, are highly amenable to optimization. The choice of palladium precursor, ligand, base, and solvent can have a profound impact on the reaction yield and selectivity. nih.govrsc.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can improve the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle. High-throughput screening techniques can be employed to rapidly identify the optimal reaction conditions for a given transformation.
The following table summarizes various palladium catalysts and ligands that can be employed in cross-coupling reactions for the synthesis of pyridine derivatives.
| Catalyst/Precatalyst | Ligand | Typical Application |
| Pd(OAc)₂ | PPh₃ | Heck, Suzuki, and Sonogashira reactions |
| Pd₂(dba)₃ | RuPhos, BrettPhos | C-N cross-coupling reactions nih.gov |
| PdCl₂(PPh₃)₂ | - | Sonogashira and Heck reactions |
Green Chemistry Protocols (e.g., Microwave-Assisted Synthesis, Solvent Considerations)
Green chemistry principles are increasingly being integrated into synthetic methodologies. One prominent technique is microwave-assisted organic synthesis, which can dramatically reduce reaction times and often improve yields. nih.govbeilstein-journals.orgresearchgate.netnih.gov The synthesis of various heterocyclic compounds, including pyridine derivatives, has been shown to be accelerated under microwave irradiation. nih.govbeilstein-journals.orgresearchgate.net For the synthesis of this compound, steps such as the alkylation in the malonic ester synthesis or the cross-coupling reactions could potentially be performed under microwave conditions to enhance efficiency.
Solvent selection is another critical aspect of green chemistry. The ideal solvent should be non-toxic, renewable, and easily recyclable. For palladium-catalyzed reactions involving pyridine substrates, solvents such as dimethylformamide (DMF) and dioxane are commonly used. rsc.orgresearchgate.net Research into greener alternatives, such as water or bio-derived solvents, is an active area of investigation. The use of solvent-free conditions, where possible, represents the most environmentally friendly approach.
Analysis of Reaction Efficiencies and Selectivities
The successful synthesis of this compound is contingent upon optimizing reaction conditions to maximize yield and purity while controlling the regiochemistry of the transformations.
The hydrolysis of an ester to a carboxylic acid is a common and generally high-yielding reaction. The yield of this step is typically influenced by factors such as the choice of base or acid for catalysis, reaction temperature, and reaction time. For instance, the hydrolysis of related propanoate esters often proceeds with high efficiency.
Table 1: Hypothetical Yields for the Hydrolysis of Ethyl 3-(2-chloropyridin-3-yl)propanoate
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) |
|---|---|---|---|---|
| NaOH | Ethanol/Water | 80 | 4 | >90 |
| HCl | Water | 100 | 8 | >85 |
This data is illustrative and based on typical yields for ester hydrolysis reactions.
Purity considerations for this method involve the removal of any unreacted ester, the alcohol byproduct (ethanol in this case), and the salts formed during neutralization. Purification is commonly achieved through extraction and subsequent recrystallization or chromatography.
Alternatively, the catalytic hydrogenation of the corresponding propenoic acid derivative is another viable method. The success of this reaction depends on the choice of catalyst, hydrogen pressure, and solvent. Catalysts such as palladium on carbon (Pd/C) are often employed for the reduction of carbon-carbon double bonds.
Table 2: Plausible Conditions and Yields for the Hydrogenation of 3-(2-chloropyridin-3-yl)propenoic Acid
| Catalyst | Hydrogen Pressure (psi) | Solvent | Temperature (°C) | Theoretical Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | 50 | Ethanol | 25 | >95 |
| PtO₂ | 60 | Acetic Acid | 25 | >90 |
This data is illustrative and based on typical yields for the hydrogenation of propenoic acids.
The purity of the product from this route is generally high, with the primary purification step being the removal of the catalyst by filtration.
Regioselectivity:
The regioselectivity in the synthesis of this compound is crucial, particularly when constructing the side chain on the pyridine ring. The position of the incoming substituent is directed by the electronic properties of the 2-chloropyridine nucleus. The chlorine atom at the 2-position and the nitrogen atom in the ring are both electron-withdrawing, influencing the reactivity of the other positions.
For instance, in a Michael addition approach to form the propanoic acid side chain, the reaction would likely involve a 2-chloro-3-vinylpyridine intermediate. The addition of a nucleophile would need to be directed to the β-carbon of the vinyl group to achieve the desired 3-substituted product. The regioselectivity of such additions to vinylpyridines can be influenced by the reaction conditions and the nature of the nucleophile.
In syntheses starting from a more substituted pyridine, such as 2,3-dichloropyridine, the regioselective introduction of the propanoic acid precursor at the 3-position is a key challenge. Metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution reactions could be employed, with the regiochemical outcome depending on the specific reaction conditions and the directing effects of the existing substituents.
Stereoselectivity:
The final product, this compound, does not possess a chiral center. Therefore, stereoselectivity is not a consideration in its synthesis. However, if any of the synthetic intermediates were chiral, control of stereochemistry would be necessary to ensure the formation of the desired achiral product. For the common synthetic routes, such as the hydrogenation of a propenoic acid or the hydrolysis of a propanoate ester, no chiral centers are typically formed.
Chemical Transformations and Reactivity of 3 2 Chloropyridin 3 Yl Propanoic Acid
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that readily participates in a variety of well-established chemical transformations.
Esterification and Amidation Reactions
The carboxylic acid group of 3-(2-Chloropyridin-3-yl)propanoic acid can be converted to esters and amides, which are common derivatives in organic synthesis.
Esterification: This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk This process, known as Fischer esterification, is an equilibrium reaction. To drive the reaction towards the product, an excess of the alcohol is often used, or water is removed as it is formed. chemguide.co.uk Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents to facilitate ester formation under milder conditions. organic-chemistry.org
Amidation: The formation of amides from this compound can be achieved by reacting it with a primary or secondary amine. This transformation generally requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. These reagents facilitate the formation of an amide bond by promoting the condensation of the carboxylic acid and the amine.
Table 1: General Conditions for Esterification and Amidation
| Reaction | Reagents | Catalyst/Coupling Agent | General Conditions |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol) | Strong Acid (e.g., H₂SO₄) | Heat, often with removal of water |
| Amidation | Primary or Secondary Amine | Carbodiimides (e.g., DCC, EDC) | Room temperature in an inert solvent |
Reduction and Decarboxylation Pathways
The carboxylic acid group can also undergo reduction to form an alcohol or, under certain conditions, be removed entirely through decarboxylation.
Reduction: Carboxylic acids can be reduced to their corresponding primary alcohols. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent used for this purpose, typically in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). docbrown.infochemguide.co.uk The reaction proceeds to the alcohol and cannot be stopped at the intermediate aldehyde stage. chemguide.co.uk Borane (BH₃) complexes, such as BH₃-THF, are also effective for the reduction of carboxylic acids and offer a milder alternative to LiAlH₄.
Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) is known as decarboxylation. wikipedia.org For simple carboxylic acids, this reaction typically requires high temperatures and can be difficult to achieve. libretexts.org However, the presence of specific functional groups on the molecule can facilitate this process. While there is a lack of specific studies on the decarboxylation of this compound, research on other pyridine (B92270) carboxylic acids indicates that the reaction is feasible, often influenced by substituents on the pyridine ring and the reaction conditions. nih.gov
Transformations of the Pyridine Ring
The 2-chloropyridine (B119429) ring is an electron-deficient aromatic system, which influences its reactivity, particularly at the carbon atom bearing the chlorine substituent.
Nucleophilic Aromatic Substitution Reactions at the C-2 Chlorine
The chlorine atom at the C-2 position of the pyridine ring is susceptible to replacement by nucleophiles through a process known as nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atom activates the C-2 position towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates. youtube.comresearchgate.net Reactions with amines, for instance, can be used to introduce substituted amino groups at this position, a common strategy in the synthesis of pharmaceutical compounds. consensus.appresearchgate.net
Table 2: Examples of Nucleophilic Aromatic Substitution on 2-Chloropyridines
| Nucleophile | Product Type |
|---|---|
| Primary/Secondary Amines | 2-Aminopyridine (B139424) derivatives |
| Alkoxides (e.g., Sodium methoxide) | 2-Alkoxypyridine derivatives |
| Hydrazine (B178648) | 2-Hydrazinopyridine derivatives |
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) on the pyridine ring are generally difficult to achieve. The nitrogen atom in the ring is electron-withdrawing, which deactivates the ring system towards attack by electrophiles. Furthermore, the nitrogen atom can be protonated or coordinate to Lewis acid catalysts under typical reaction conditions, further deactivating the ring. Consequently, forcing conditions are often required, and the reactions may proceed with low yield and poor selectivity.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
The chlorine atom on the pyridine ring serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.
Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide. harvard.edu In the case of this compound or its esters, the 2-chloro position can be coupled with various aryl or vinyl boronic acids to introduce new substituents. This reaction is widely used in medicinal chemistry to build molecular complexity. researchgate.netarkat-usa.org
Heck Reaction: The Heck reaction is another palladium-catalyzed process that couples an organic halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The 2-chloro position of the pyridine ring can participate in this reaction, allowing for the introduction of alkenyl groups. youtube.com The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org
Table 3: Common Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Palladium catalyst + Base | C-C (Aryl/Vinyl) |
| Heck Reaction | Alkene | Palladium catalyst + Base | C-C (Alkenyl) |
Modifications of the Propanoic Acid Chain
The propanoic acid side chain offers multiple sites for chemical modification, including the carboxylic acid group and the α- and β-carbons. These modifications are crucial for altering the molecule's physical and biological properties.
The α-carbon of this compound is amenable to functionalization through various established methods for carboxylic acids. The presence of the adjacent carboxylic acid group allows for the formation of enol or enolate intermediates, which can then react with electrophiles.
One of the most common methods for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction . youtube.com This reaction involves the treatment of the carboxylic acid with a halogen (typically bromine) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). The reaction proceeds through the in-situ formation of an acyl halide, which more readily forms an enol or enolate than the parent carboxylic acid. youtube.com This intermediate then reacts with the halogen to yield the α-halogenated acyl halide, which is subsequently hydrolyzed to the α-halogenated carboxylic acid. youtube.com
Table 1: Plausible Conditions for Alpha-Halogenation of this compound via HVZ Reaction
| Reagents | Solvent | Temperature | Product |
| Br₂, PBr₃ (cat.) | CCl₄ or neat | Reflux | 2-Bromo-3-(2-chloropyridin-3-yl)propanoic acid |
| Cl₂, PCl₃ (cat.) | CCl₄ or neat | Reflux | 2-Chloro-3-(2-chloropyridin-3-yl)propanoic acid |
Beyond halogenation, the α-carbon can also be a site for alkylation. This typically involves the conversion of the carboxylic acid to an ester, followed by deprotonation at the α-position with a strong base to form an enolate, which can then be alkylated with an alkyl halide. The choice of base and reaction conditions is critical to avoid side reactions such as self-condensation (the Claisen condensation). wikipedia.org
The propanoic acid side chain of this compound can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example of such a reaction is the intramolecular Friedel-Crafts acylation . masterorganicchemistry.comrsc.org This reaction typically involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by treatment with a Lewis acid catalyst (e.g., AlCl₃). wikipedia.org
In the context of this compound, an intramolecular Friedel-Crafts acylation could potentially lead to the formation of a dihydronaphthyridinone. The reaction would involve the acylation of the pyridine ring by the side chain. However, the success of this reaction is highly dependent on the electronic nature of the pyridine ring. The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen itself deactivates the ring towards electrophilic aromatic substitution. researchgate.net Therefore, harsh reaction conditions may be required, and the regioselectivity of the cyclization would be influenced by the directing effects of the existing substituents. The cyclization could occur at either the C4 or C6 position of the pyridine ring.
Table 2: Potential Products from Intramolecular Friedel-Crafts Acylation
| Product Name | Ring Closure Position |
| 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-one | C4-position |
| 5-Chloro-2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-1-one | C2-position (less likely due to steric hindrance) |
Another potential cyclization pathway could involve the formation of lactones, particularly if the pyridine ring or the propanoic acid chain is appropriately functionalized with a hydroxyl group.
Mechanistic Investigations of Key Reactions
The mechanisms of the aforementioned reactions, while not studied specifically for this compound, can be understood from well-established principles of organic chemistry.
The Hell-Volhard-Zelinsky reaction mechanism begins with the reaction of the carboxylic acid with PBr₃ to form the acyl bromide. The acyl bromide then tautomerizes to its enol form. This enolization is key to the reaction's success as the enol is the nucleophilic species that attacks the bromine. The resulting intermediate is then deprotonated to give the α-bromo acyl bromide. Finally, hydrolysis of the acyl bromide yields the α-bromocarboxylic acid. youtube.com
The mechanism of the intramolecular Friedel-Crafts acylation commences with the reaction of the acyl chloride (derived from the carboxylic acid) with a Lewis acid, such as AlCl₃, to form a highly electrophilic acylium ion. This acylium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with the pyridine ring. The aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step, typically facilitated by the AlCl₄⁻ species, restores the aromaticity of the pyridine ring and yields the cyclized ketone product. wikipedia.org The regiochemical outcome of this cyclization is governed by the relative stability of the possible sigma complex intermediates.
Derivatization Strategies and Analogue Synthesis
Preparation of Functionalized Derivatives for Chemical Exploration
The strategic modification of 3-(2-Chloropyridin-3-yl)propanoic acid enables a thorough investigation of structure-activity relationships (SAR) by systematically altering its constituent parts.
The chlorine atom at the C2 position of the pyridine (B92270) ring is a key handle for derivatization. Pyridine and its derivatives are known to undergo nucleophilic substitution more readily than corresponding benzene (B151609) compounds, with a preference for the 2- and 4-positions. acs.org The primary strategy for modifying the pyridine core of this compound is through nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.comyoutube.com In this process, the electron-withdrawing nature of the pyridine nitrogen activates the C2 position, facilitating the displacement of the chloride leaving group by a variety of nucleophiles. youtube.comresearchgate.net
Common nucleophiles used in these reactions include primary and secondary amines, which lead to the formation of 2-aminopyridine (B139424) derivatives. thieme-connect.com For instance, reactions with amines like piperidine (B6355638) or pyrrolidine (B122466) can be performed to yield the corresponding N-substituted products. thieme-connect.com While these reactions can sometimes require harsh conditions for unactivated substrates, the use of flow reactors at high temperatures can overcome the activation barrier and provide good to excellent yields in short reaction times. thieme-connect.com This approach allows for the introduction of diverse functional groups and scaffolds onto the pyridine ring, creating a library of analogues with varied electronic and steric properties.
| Reactant Nucleophile | Reaction Type | Resulting Pyridine Derivative Structure | Reference |
|---|---|---|---|
| Ammonia (or amine source) | Nucleophilic Aromatic Substitution (SNAr) | 2-Aminopyridine analogue | thieme-connect.comyoutube.com |
| Piperidine | Nucleophilic Aromatic Substitution (SNAr) | 2-(Piperidin-1-yl)pyridine analogue | thieme-connect.com |
| Pyrrolidine | Nucleophilic Aromatic Substitution (SNAr) | 2-(Pyrrolidin-1-yl)pyridine analogue | thieme-connect.com |
| Glutathione | Nucleophilic Aromatic Substitution (SNAr) | 2-Glutathionylpyridine analogue | researchgate.net |
The propanoic acid side-chain offers a second, highly versatile point for modification through well-established carboxylic acid chemistry. These transformations are crucial for creating derivatives like esters, amides, and hydrazides, which can serve as key intermediates for more complex molecules. nih.gov
Esterification : The carboxylic acid can be converted to its corresponding ester, such as a methyl or ethyl ester, through Fischer esterification. This reaction typically involves heating the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like concentrated sulfuric acid. chemguide.co.ukathabascau.ca Esters are often used to protect the carboxylic acid group or to increase the lipophilicity of the molecule.
Amidation : Amide derivatives are readily synthesized by reacting the carboxylic acid with various primary or secondary amines. sphinxsai.commdpi.com The reaction can be promoted by coupling agents or by first converting the carboxylic acid to a more reactive species, such as an acid chloride. nih.gov This allows for the introduction of a wide range of substituents, significantly expanding the chemical diversity of the resulting analogues. sphinxsai.com
Hydrazide Formation : A particularly useful derivative is the propanehydrazide, which is synthesized by reacting the ester form of the compound with hydrazine (B178648). nih.gov This hydrazide is a key building block for constructing various heterocyclic systems.
| Reagent | Reaction Type | Resulting Side-Chain Derivative | Reference |
|---|---|---|---|
| Ethanol, H₂SO₄ (cat.) | Fischer Esterification | Ethyl 3-(2-chloropyridin-3-yl)propanoate | chemguide.co.ukathabascau.ca |
| Amine (R-NH₂) | Amidation | N-substituted 3-(2-chloropyridin-3-yl)propanamide | sphinxsai.commdpi.com |
| Hydrazine | Hydrazinolysis (from ester) | 3-(2-Chloropyridin-3-yl)propanehydrazide | nih.gov |
Role as a Key Intermediate in Complex Molecule Synthesis
By leveraging the reactivity of both the pyridine ring and the propanoic acid side-chain, this compound serves as a foundational building block for synthesizing more complex molecular architectures.
The functionalized derivatives of the propanoic acid side chain are excellent precursors for constructing a variety of five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. researchgate.netorganic-chemistry.orgnih.govnih.gov
Isoxazoles : These can be synthesized via 1,3-dipolar cycloaddition reactions. researchgate.netnih.gov For example, derivatives of the propanoic acid can be converted into α,β-unsaturated ketones, which then react with hydroxylamine (B1172632) in the presence of a base to form the isoxazole (B147169) ring. nih.gov
Pyrazoles : The Knorr pyrazole (B372694) synthesis and related methods are commonly used, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.orgmdpi.com The propanoic acid side-chain can be elaborated into a suitable 1,3-dicarbonyl equivalent, which is then reacted with hydrazine or a substituted hydrazine to yield the pyrazole ring. organic-chemistry.org
Triazoles : 1,2,3-triazoles are famously constructed using the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. nih.govbeilstein-journals.org The propanoic acid side-chain can be functionalized to introduce either an azide or an alkyne moiety, allowing it to participate in "click chemistry" to form the triazole ring. beilstein-journals.org
Quinoxalines : These bicyclic systems are typically formed by the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov The propanoic acid can be chemically manipulated to generate a 1,2-dicarbonyl functionality, which can then be used to build the quinoxaline (B1680401) core.
| Target Heterocycle | Key Intermediate Derivative | General Synthetic Strategy | Reference |
|---|---|---|---|
| Isoxazole | α,β-Unsaturated ketone derivative | Condensation with hydroxylamine | researchgate.netnih.gov |
| Pyrazole | 1,3-Dicarbonyl derivative | Cyclocondensation with hydrazine | organic-chemistry.orgbeilstein-journals.org |
| 1,2,3-Triazole | Azide or Alkyne derivative | Huisgen 1,3-dipolar cycloaddition | nih.govbeilstein-journals.org |
| Quinoxaline | 1,2-Dicarbonyl derivative | Condensation with o-phenylenediamine | nih.gov |
The ability to perform orthogonal chemical modifications on both the pyridine ring and the side chain makes this compound an ideal starting material for generating chemical libraries. By combining SNAr reactions on the ring with various side-chain elaborations, a large and diverse set of molecules can be synthesized from a single, common intermediate. This parallel synthesis approach is highly efficient for exploring chemical space and identifying lead compounds in drug discovery programs. The resulting advanced scaffolds, which may feature complex heterocyclic systems fused or linked to the original pyridylpropanoic acid core, are valuable for screening against a wide range of biological targets.
Intermediate Derivatization Methodologies (IDM) in Chemical Discovery
Intermediate Derivatization Methodologies (IDM) represent a strategic approach in chemical research, particularly in the agrochemical and pharmaceutical fields, to enhance the efficiency of lead compound discovery. nih.gov This strategy focuses on selecting a key, versatile intermediate and systematically exploring its chemical space through a series of planned derivatization reactions. nih.gov
This compound is an exemplary scaffold for the application of IDM. The core principle is to leverage its dual reactive sites to generate a library of analogues efficiently. The process involves:
Core Intermediate Synthesis : Establishing a robust and scalable synthesis for the this compound core.
Systematic Derivatization : Applying a matrix of reactions, such as those detailed in sections 4.1.1 and 4.1.2, in a combinatorial or parallel fashion. For example, a set of 10 different amines could be reacted at the C2 position, and each of the 10 resulting products could then be converted into 5 different side-chain amides, rapidly generating a 50-compound library.
Biological Screening : The resulting focused library of compounds is then screened for desired biological activity.
This methodical approach shortens research timelines by moving away from random trial-and-error screening towards a more rational, structure-based design of new chemical entities. nih.gov By starting with an intermediate like this compound, which contains valuable structural motifs, the IDM approach increases the probability of discovering novel and potent bioactive molecules.
Advanced Characterization and Structural Investigations
Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification
Spectroscopic methods are fundamental in confirming the molecular structure and functional groups present in "3-(2-Chloropyridin-3-yl)propanoic acid".
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For propanoic acid derivatives, ¹H NMR spectroscopy can provide insights into the conformational preferences of the propanoic acid chain by analyzing the vicinal proton-proton coupling constants. nih.gov These coupling constants can be used to determine the equilibrium between different rotamers, such as anti and gauche conformations. nih.gov In the context of "this compound," ¹H NMR would reveal distinct signals for the protons on the pyridine (B92270) ring and the aliphatic chain. The chemical shifts of the pyridinyl protons would be influenced by the electron-withdrawing chloro substituent. The protons of the propanoic acid moiety would appear as multiplets, and their coupling patterns would be key to deducing the molecule's preferred conformation in solution.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum would show characteristic signals for the carboxylic acid carbon, the aliphatic carbons, and the carbons of the chloropyridine ring. The chemical shift of the carbon attached to the chlorine atom would be particularly informative.
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity between the chloropyridine ring and the propanoic acid side chain. These techniques are crucial for complex molecules where simple 1D spectra may be difficult to interpret.
Infrared (IR) spectroscopy is an effective technique for identifying the functional groups within a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info A strong absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info
The presence of the pyridine ring would be confirmed by C=C and C=N stretching vibrations in the fingerprint region (approximately 1400-1600 cm⁻¹). The C-Cl stretching vibration would also be present, typically in the lower wavenumber region of the fingerprint region.
Furthermore, IR spectroscopy, particularly Attenuated Total Reflectance (ATR)-IR, can be a valuable tool for in-line reaction monitoring. researchgate.net By tracking the disappearance of reactant peaks and the appearance of product peaks in real-time, the progress of a synthesis involving "this compound" can be followed without the need for sample extraction. researchgate.net
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Pyridine Ring | C=C, C=N Stretches | ~1400-1600 |
| Alkyl Chain | C-H Stretches | ~2850-2960 |
| Chloroalkane | C-Cl Stretch | ~600-800 |
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For "this compound," the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. docbrown.info The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (•OH) or a carboxyl group (•COOH). docbrown.info Fragmentation of the pyridine ring can also occur. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental formula with high accuracy.
Predicted collision cross-section (CCS) values for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can also be calculated and compared with experimental data to aid in structural confirmation. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 186.03163 |
| [M+Na]⁺ | 208.01357 |
| [M-H]⁻ | 184.01707 |
| [M]⁺ | 185.02380 |
Data predicted using computational methods. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of "this compound" would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the exact conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice.
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC (RP-HPLC) method would likely be suitable for analyzing this compound. researchgate.netsielc.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net The retention time of "this compound" would depend on its polarity relative to the stationary and mobile phases. By developing a validated HPLC method, the purity of a sample can be accurately determined, and any impurities can be identified and quantified. researchgate.netpensoft.net
Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used for rapid reaction monitoring. rochester.edulibretexts.org A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). rochester.edu The plate is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. By comparing the spots of the reaction mixture with those of the starting materials and expected products, the progress of the reaction can be qualitatively assessed. libretexts.orgyoutube.com For example, the disappearance of the starting material spot and the appearance of a new product spot would indicate that the reaction is proceeding. libretexts.org The retention factor (Rf) value for each spot can be calculated to aid in identification.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic and electronic levels. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. mdpi.com This is achieved by finding the minimum energy structure on the potential energy surface. For 3-(2-Chloropyridin-3-yl)propanoic acid, DFT calculations, often employing a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net
Table 1: Representative Theoretical Bond Lengths and Angles for a Propanoic Acid Moiety (Calculated) (Note: This is a generalized representation for a propanoic acid chain and not specific to this compound. Actual values would be influenced by the substituted pyridine (B92270) ring.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-C (aliphatic) | ~1.54 Å |
| C=O (carbonyl) | ~1.23 Å | |
| C-O (hydroxyl) | ~1.36 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| Bond Angle | C-C-C | ~112° |
| C-C=O | ~120° | |
| C-O-H | ~109° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring would be expected to influence the energies of the frontier orbitals. The charge distribution within the molecule can be visualized using molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential. researchgate.net These maps are valuable for predicting how the molecule will interact with other charged or polar species.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine Derivative (Note: These are example values for a related compound and not specific to this compound.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 eV |
| LUMO | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and the pathways of chemical reactions.
The propanoic acid side chain of this compound has several rotatable bonds, leading to different possible spatial arrangements, or conformations. illinois.edu Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them. These rotational barriers can be calculated by systematically rotating a specific dihedral angle and calculating the energy at each step. For propanoic acid derivatives, rotation around the C-C bonds of the side chain is of particular interest. nih.gov The presence of the bulky chloropyridinyl group would likely create significant steric hindrance, influencing the preferred conformations.
Table 3: Hypothetical Rotational Barriers for a Propanoic Acid Side Chain (Note: These values are illustrative and would need to be calculated specifically for this compound.)
| Rotatable Bond | Estimated Rotational Barrier (kcal/mol) |
| Pyridine-CH2 | 3 - 5 |
| CH2-CH2 | 2 - 4 |
| CH2-COOH | 4 - 6 |
Computational chemistry can be used to model the step-by-step process of a chemical reaction, known as the reaction mechanism. This involves identifying the reactants, products, and any intermediate species, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.
For this compound, one could theoretically study various reactions, such as the esterification of the carboxylic acid group or substitution reactions on the pyridine ring. By calculating the energies of the transition states, the activation energy for a proposed reaction can be determined, providing a prediction of how fast the reaction will proceed. For example, in the chlorination of propanoic acid, the activation energies of different steps in the reaction mechanism have been calculated computationally. researchgate.net
Prediction of Chemical Behavior and Potential Reactivity Profiles
By integrating the information from quantum chemical calculations and molecular modeling, a comprehensive picture of the chemical behavior and potential reactivity of this compound can be developed.
The FMO analysis would suggest that the molecule can act as both an electron donor (from the HOMO) and an electron acceptor (to the LUMO). The MEP map would highlight the nucleophilic and electrophilic sites on the molecule. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the carboxylic acid are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and potentially some of the carbon atoms in the pyridine ring would be regions of positive electrostatic potential, making them targets for nucleophilic attack.
The conformational analysis would indicate the most likely shapes the molecule will adopt in different environments, which is important for understanding how it might interact with other molecules, such as in a biological system or as a reactant in a chemical synthesis. The prediction of reaction mechanisms and activation energies allows for a theoretical assessment of the feasibility and kinetics of various chemical transformations involving this compound.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Precursor for Chiral Compounds
The structural framework of 3-(2-Chloropyridin-3-yl)propanoic acid is analogous to scaffolds used in the asymmetric synthesis of non-proteinogenic amino acids, which are crucial in drug discovery. While direct synthesis examples for this specific isomer are not extensively detailed, the methodology is well-established for closely related structures. For instance, (R)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid, a structural isomer, is synthesized using methods that create a chiral center, demonstrating the utility of the chloropyridine propanoic acid moiety as a template for stereoselective synthesis.
Two primary methods for achieving enantiomerically pure compounds from such precursors are the Strecker synthesis and enzymatic resolution.
Strecker Synthesis: This approach involves the condensation of a chloropyridine aldehyde with a chiral amine, followed by the addition of cyanide and subsequent hydrolysis to yield the chiral amino acid. This method provides good control over the stereochemistry of the final product.
Enzymatic Resolution: This technique uses enzymes, such as phenylalanine ammonia-lyase (PAL), to selectively react with one enantiomer in a racemic mixture, allowing for the separation and enrichment of the desired enantiomer.
These established synthetic routes highlight the potential of this compound as a starting material for producing valuable, optically active compounds for pharmaceutical research. nih.gov
| Method | Key Reagents/Process | Typical Yield | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|
| Strecker Synthesis | Chiral amine (e.g., (R)-α-methylbenzylamine), KCN, Acidic hydrolysis (HCl) | 65–75% | 85–90% | Provides good stereochemical control. |
| Enzymatic Resolution | Immobilized phenylalanine ammonia-lyase (PAL) | 40–50% | >98% | Achieves very high enantiomeric purity. |
Integration into Novel Polymeric Structures or Functional Materials
Propanoic acid and its derivatives are recognized as valuable monomers in the synthesis of polymers, particularly polyesters and polyamides. wikipedia.org The bifunctional nature of this compound—containing both a carboxylic acid and a modifiable aromatic ring—positions it as a candidate for creating functional polymers. ontosight.ai
The carboxylic acid group can readily participate in condensation polymerization reactions to form polyester (B1180765) or polyamide chains. ontosight.ai The pyridine (B92270) ring itself can be integrated into the polymer backbone to influence properties such as thermal stability, conductivity, and solubility. Furthermore, the 2-chloro substituent serves as a reactive site for post-polymerization modification, allowing for the grafting of other functional molecules or for cross-linking reactions.
While specific polymers synthesized directly from this compound are not widely reported, the principles of polymer chemistry support its potential application. For example, carboxylic acid-functionalized polypyrroles have been developed as bioactive platforms where the acid group is used to covalently couple biological moieties, enhancing cell adhesion for tissue engineering applications. nih.gov This demonstrates how the functional groups present in this compound could be exploited to create advanced materials for biomedical or electronic applications.
Contribution to the Synthesis of Agrochemical Intermediates (as building block, not final product properties)
The pyridine moiety is a critical component in a vast number of modern agrochemicals, including fungicides, herbicides, and insecticides. innospk.comwikipedia.org Chlorinated pyridine derivatives, in particular, are essential building blocks in the synthesis of many active ingredients. wikipedia.orgnih.gov The compound this compound serves as a valuable intermediate, providing a 2-chloropyridine (B119429) core functionalized with a three-carbon chain at the 3-position.
This structural motif is significant because the 2-chloro group can be readily displaced by other nucleophiles or can direct further reactions on the pyridine ring. wikipedia.orgmdpi.com The propanoic acid side chain offers a versatile handle for constructing more complex molecular architectures necessary for biological activity. Many commercial pesticides are derived from chlorinated methylpyridines, which undergo further halogenation and functionalization. pmarketresearch.com The 2-chloropyridine scaffold is a precursor for neonicotinoid insecticides and other advanced agrochemicals. pmarketresearch.com The presence of this core structure in this compound makes it a strategic starting material for the development of new crop protection agents.
| Intermediate Name | Abbreviation | Key Feature | Referenced Use |
|---|---|---|---|
| 2-Chloro-5-(chloromethyl)pyridine | CCMP | Chlorinated methylpyridine | Intermediate for imidacloprid (B1192907) and acetamiprid (B1664982) pmarketresearch.com |
| 2,3-Difluoro-5-chloropyridine | - | Halogenated pyridine | Intermediate for ethyne (B1235809) oxalate (B1200264) ddvppesticide.com |
| 2-Chloropyridine | - | Core pyridine structure | Precursor for fungicides and herbicides innospk.comnih.gov |
Role in the Synthesis of Complex Heterocyclic Systems for Chemical Libraries and Research
In drug discovery and chemical biology, the generation of chemical libraries containing diverse and complex molecular scaffolds is essential for identifying new lead compounds. nih.govwhiterose.ac.uk this compound is an ideal building block for this purpose due to its multiple reactive sites that allow for the construction of a wide array of heterocyclic systems. nih.gov
The 2-chloro position on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine, oxygen, or sulfur-based functional groups. mdpi.comnih.gov This reaction is a cornerstone for building fused ring systems. For example, related 2-chloropyridines can react with amines to form intermediates that cyclize into fused heterocycles like imidazo[4,5-b]pyridines. mdpi.com
Simultaneously, the propanoic acid side chain can be involved in intramolecular cyclization reactions. researchgate.netmdpi.com By activating the carboxylic acid, it can react with a nucleophile introduced at the 2-position or with the pyridine nitrogen itself to form novel bicyclic or polycyclic structures. The synthesis of quinolin-2-one derivatives from acrylic acid demonstrates how a propanoic acid side chain can be integral to forming complex heterocyclic systems. nih.gov This dual reactivity makes this compound a powerful tool for generating libraries of unique, three-dimensional molecules for high-throughput screening. nih.gov
Future Directions and Emerging Research Opportunities
Development of Novel Catalytic Methods for Efficient Synthesis
The development of efficient and sustainable methods for the synthesis of 3-(2-Chloropyridin-3-yl)propanoic acid is paramount for its widespread investigation and application. While classical approaches may exist, future research will likely focus on the implementation of modern catalytic strategies to improve yield, reduce step count, and enhance substrate scope.
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, present a promising avenue. mdpi.com A potential route could involve the coupling of 2-chloro-3-vinylpyridine with a suitable C1 synthon under palladium catalysis, followed by hydrolysis. Further optimization of catalyst systems, including the use of highly active phosphine (B1218219) ligands, could lead to milder reaction conditions and broader functional group tolerance. beilstein-journals.org
Another area of exploration lies in rhodium-catalyzed hydroformylation. dicp.ac.cnnih.gov The hydroformylation of 2-chloro-3-vinylpyridine, followed by oxidation of the resulting aldehyde, could provide a direct route to the desired propanoic acid. Research into ligand design to control regioselectivity will be crucial to favor the formation of the branched aldehyde precursor. nih.govmdpi.com
Furthermore, direct C-H functionalization of the pyridine (B92270) ring offers a highly atom-economical approach. rsc.org Investigating palladium- or other transition-metal-catalyzed C-H activation at the 3-position of 2-chloropyridine (B119429) with a suitable three-carbon coupling partner could provide a novel and streamlined synthesis. chemrxiv.org
| Catalytic Method | Potential Precursors | Key Research Focus |
| Palladium-catalyzed Heck Reaction | 2-chloro-3-vinylpyridine, CO | Ligand development for high efficiency and selectivity. |
| Rhodium-catalyzed Hydroformylation | 2-chloro-3-vinylpyridine, Syngas | Regioselective control towards the branched aldehyde. |
| C-H Functionalization | 2-chloropyridine, Acrylate equivalent | Development of selective catalysts for C-3 functionalization. |
Exploration of New Reactivity Patterns and Selectivities
The inherent electronic properties of the 2-chloropyridine moiety in this compound open up avenues for exploring novel reactivity patterns. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. vaia.comepfl.chlookchem.com Future research could systematically investigate the displacement of the chloride with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) to generate a library of 2-substituted pyridine derivatives. The kinetics and mechanisms of these substitution reactions, influenced by the propanoic acid side chain, warrant detailed investigation. researchgate.net
The pyridine ring itself is susceptible to C-H activation at various positions. rsc.orgresearchgate.net Exploring regioselective functionalization at the C-4, C-5, or C-6 positions, while the C-2 and C-3 positions are occupied, could lead to the synthesis of highly substituted and complex pyridine derivatives. mdpi.com This could be achieved through directed metalation or transition-metal-catalyzed C-H functionalization, offering access to novel chemical space.
The reactivity of the propanoic acid side chain also presents opportunities. Selective transformations of the carboxylic acid group into esters, amides, or other functional groups, while preserving the chloropyridine core, would be valuable for structure-activity relationship (SAR) studies.
Expansion of Derivatization Scope for Enhanced Chemical Diversity
A key area of future research will be the systematic expansion of the derivatization scope of this compound to generate a diverse library of analogues for screening in various applications.
As mentioned, the 2-chloro position is a prime handle for modification via nucleophilic substitution. vaia.com A wide array of amines, phenols, and thiols could be employed to introduce diverse functionalities, potentially modulating the compound's physicochemical and biological properties. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at the 2-position could also be explored, although this may be challenging.
The carboxylic acid moiety provides a straightforward point for derivatization. Standard coupling procedures can be used to synthesize a broad range of amides and esters. nih.gov These derivatives could be designed to interact with specific biological targets or to improve pharmacokinetic properties.
Furthermore, modifications of the pyridine ring itself, beyond the 2-position, should be investigated. For instance, oxidation of the pyridine nitrogen to the corresponding N-oxide could alter the electronic properties and biological activity of the molecule.
| Derivatization Site | Reaction Type | Potential Reagents |
| C-2 Position | Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides |
| Carboxylic Acid | Amide/Ester Formation | Various amines and alcohols |
| Pyridine Ring | C-H Functionalization | Organometallic reagents |
| Pyridine Nitrogen | Oxidation | Peroxy acids |
Advanced Computational-Experimental Integration in Chemical Design
The integration of computational chemistry with experimental work will be instrumental in accelerating the exploration of this compound and its derivatives. nih.govresearchgate.net Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different positions on the pyridine ring, guiding the design of selective synthetic strategies. researchgate.net For instance, calculating the energies of intermediates in potential SNAr or C-H activation pathways can help in selecting the most promising reaction conditions. tjnpr.org
Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to build predictive models for the biological activity of derivatives. chemrevlett.comnih.govccspublishing.org.cn By correlating structural features of a series of analogues with their measured activity, these models can guide the design of new compounds with potentially enhanced potency. researchgate.net
In silico screening and molecular docking studies can be used to identify potential biological targets for this compound and its derivatives. nih.govnih.govresearchgate.netrsc.org By computationally predicting the binding affinity of these molecules to the active sites of various proteins, researchers can prioritize the synthesis and experimental testing of the most promising candidates. This integrated approach will undoubtedly streamline the discovery process and unlock the full therapeutic or agrochemical potential of this versatile chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
